molecular formula CH3NO2 B1206242 N-Hydroxyformamide CAS No. 4312-87-2

N-Hydroxyformamide

Cat. No.: B1206242
CAS No.: 4312-87-2
M. Wt: 61.04 g/mol
InChI Key: KDGKTJGPFXIBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxyformamide is a chemical compound with the molecular formula CH 3 NO 2 and a molecular weight of 61.04 g/mol . It serves as a fundamental hydroxamic acid derivative and a key zinc-binding group (ZBG) in the design and synthesis of potent enzyme inhibitors . Its primary research value lies in its role as a critical pharmacophore in metalloprotease inhibitors. Compounds featuring the this compound structure have been extensively investigated as potent, broad-spectrum inhibitors of matrix metalloproteases (MMPs) and TNF-α converting enzyme (TACE) . These enzymes are significant therapeutic targets in pathologies such as rheumatoid arthritis, cancer, and osteoarthritis. Research indicates that this compound-based inhibitors can be designed to exhibit good oral pharmacokinetic profiles in preclinical models, highlighting their potential in drug discovery . The mechanism of action for these inhibitors involves the chelation of the catalytic zinc ion within the active site of metalloprotease enzymes . This binding disrupts the enzyme's ability to cleave its natural substrate, thereby modulating biological pathways involved in inflammation and tissue remodeling . For example, this compound-based inhibitors have been utilized in studies of aggrecanase (ADAMTS-4), a key enzyme in cartilage degradation . This compound provides researchers with a versatile building block for developing potential therapeutic agents for a range of diseases. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxyformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO2/c3-1-2-4/h1,4H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGKTJGPFXIBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902399
Record name NoName_1641
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Molecular Weight

61.040 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-87-2
Record name Formohydroxamic acid
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Record name Formohydroxamic acid
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Record name N-Hydroxyformamide
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Synthetic Methodologies for N Hydroxyformamide and Its Derivatives

Direct Synthesis Routes to N-Hydroxyformamide and its Primary Analogs

The direct synthesis of this compound and its simple analogs primarily involves the formylation of hydroxylamine (B1172632) or its derivatives. The fundamental approach is the reaction of hydroxylamine with a formylating agent. Common formylating agents include formic acid esters, activated formic acid derivatives, or other reagents capable of transferring a formyl group (CHO) to the nitrogen atom of hydroxylamine.

One general and primary route for the synthesis of hydroxamic acids, including this compound, starts from hydroxylamine. researchgate.net The reaction conditions, such as solvent, temperature, and the choice of formylating agent, are critical to achieving high yields and purity while minimizing side reactions. For instance, the reaction can be carried out using an activated form of formic acid or by transamidation.

Strategies for Incorporation of the this compound Moiety into Complex Molecular Architectures

The integration of the this compound functional group into larger, more complex molecules is crucial for applications such as drug design. nih.gov Various strategies have been developed to achieve this, ranging from direct amidation and hydroxylation to stereoselective methods for creating chiral derivatives.

Amidation is a cornerstone of this compound synthesis within larger molecules. This can involve the coupling of a carboxylic acid (or its activated form) with a hydroxylamine derivative or, conversely, the acylation of an amine with a formyl-containing compound followed by N-hydroxylation.

Recent advancements have focused on direct amidation processes that are more efficient and environmentally benign. For example, the direct amidation of lactic acid with primary amines has been achieved under solvent-free and catalyst-free conditions, yielding α-hydroxy-amides in good to excellent yields. researchgate.net This type of methodology, while demonstrated for other amides, provides a conceptual framework for greener approaches to forming amide bonds in this compound precursors. The conversion of aldehydes to hydroxamic acids represents another important pathway, which can be achieved through various reactions, including oxidation in the presence of reagents like Na₂N₂O₃ or through metal-catalyzed oxidative amidation. researchgate.net

A common strategy for incorporating N-hydroxyamide linkages into pseudopeptides involves the acylation of N-(benzoyloxy)amines. For instance, N-(benzoyloxy)phenethylamine can be acylated with an acid chloride of an N-protected amino acid to yield an N-(benzoyloxy)amide. ucf.edunih.gov Subsequent deprotection of the benzoyl group furnishes the desired N-hydroxyamide. ucf.edunih.gov This method allows for the stepwise construction of complex peptide-like molecules containing the N-hydroxyamide moiety. ucf.edunih.gov

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. The development of enantioselective and diastereoselective methods to produce chiral this compound derivatives has been a focus of significant research. These methods aim to control the three-dimensional arrangement of atoms, leading to specific stereoisomers.

Catalytic asymmetric synthesis is a powerful tool for creating chiral compounds. For instance, the asymmetric hydrogenation of oximes using iridium-based catalysts has been shown to produce chiral hydroxylamines with very high enantioselectivity and chemoselectivity, avoiding over-reduction to the amine. incatt.nl Such chiral hydroxylamines are valuable precursors for chiral this compound derivatives. The optimization of these catalytic systems often involves modifying the chiral ligands and reaction conditions, such as solvent and acid co-catalysts, to improve stability and selectivity. incatt.nl

Copper-catalyzed reductive relay hydroaminocarbonylation has emerged as a method for the enantioselective synthesis of γ-chiral amides from allylic benzoates and hydroxylamine electrophiles. nih.gov This strategy provides access to enantioenriched amides with remote stereocenters. nih.gov Similarly, palladium-catalyzed N-allylation has been used to synthesize N-C axially chiral sulfonamides, demonstrating that catalytic methods can be employed to control atropisomeric chirality in related N-substituted compounds. nih.gov Biocatalysis also offers a promising route; engineered variants of myoglobin (B1173299) have been used for the asymmetric N-H carbene insertion of amines with diazo esters to produce chiral α-amino acid derivatives. rochester.edu These advanced catalytic approaches provide a roadmap for the future development of stereoselective syntheses of complex chiral this compound derivatives.

For example, a fragment containing an N-protected hydroxylamine can be prepared and then coupled with another complex molecular fragment containing a carboxylic acid group. A final deprotection step would then reveal the this compound functionality. This approach is exemplified in the synthesis of pseudopeptides, where an N-Fmoc-protected amino acid is coupled with an N-(benzoyloxy)amine, followed by deprotection to yield the N-hydroxyamide-containing peptide. ucf.edunih.gov This modular strategy allows for the flexible and efficient assembly of complex structures.

Development and Optimization of Catalyst Systems for this compound Formation

Catalysis is essential for the efficient and selective synthesis of N-hydroxyformamides and related compounds. Catalysts can lower the activation energy of reactions, increase reaction rates, and control selectivity, often under milder conditions than stoichiometric methods.

Various metal-based catalysts have been developed for N-formylation and amidation reactions. researchgate.net For instance, copper-catalyzed oxidative amidation of aldehydes provides a direct route to amides and can be adapted for hydroxamic acid synthesis. researchgate.net The development of reusable catalysts, such as inorganic ligand-supported chromium catalysts for the N-formylation of amines using methanol (B129727), represents a significant advance in making these processes more sustainable. researchgate.net The optimization of catalyst systems involves screening different metals, ligands, solvents, and reaction conditions to maximize yield and selectivity. researchgate.net For challenging transformations like the asymmetric hydrogenation of oximes to chiral hydroxylamines, elegant optimization of iridium catalysts involves modifying both the chiral Cp-ligand and the C,N-ligand to improve stability and enantioselectivity. incatt.nl

The table below summarizes various catalytic approaches relevant to the synthesis of this compound and its precursors.

Catalytic ApproachCatalyst System ExampleTarget TransformationKey Advantages
N-Formylation of AminesReusable Chromium CatalystAmine to Formamide (B127407)Catalyst reusability, use of methanol as a formyl source researchgate.net
Oxidative AmidationCopper-catalyzedAldehyde to Amide/Hydroxamic AcidWide scope, high yield, uses readily available reagents researchgate.net
Asymmetric HydrogenationChiral Iridium ComplexOxime to Chiral HydroxylamineHigh enantioselectivity, high chemoselectivity, stable catalyst incatt.nl
N-Allylation(S,S)-Trost ligand-(allyl-PdCl)₂Secondary Sulfonamide to Chiral N-Allylated SulfonamideGood enantioselectivity for N-C axial chirality nih.gov
BiocatalysisEngineered Myoglobin VariantsCarbene N-H InsertionAsymmetric synthesis of chiral amines rochester.edu

Green Chemistry Principles Applied to this compound Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comthepharmajournal.com Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. nih.gov

The 12 principles of green chemistry provide a framework for this endeavor. Key principles relevant to this compound synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions are preferable to substitution or elimination reactions.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can often be recycled. acs.org The use of catalysts in N-formylation and amidation aligns with this principle. researchgate.net

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. acs.org Research into solvent-free reactions, such as the direct amidation of lactic acid, is a prime example of this principle in action. researchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. msu.edu

The table below outlines how specific green chemistry principles can be applied to this compound synthesis.

Green Chemistry PrincipleApplication in this compound SynthesisExample/Reference
1. Waste PreventionDeveloping one-pot or tandem reactions to reduce separation and purification steps. nih.govOne-pot synthesis of N-heterocycles using recyclable catalysts. mdpi.com
2. Atom EconomyUsing addition reactions where all reactant atoms are incorporated into the product.Hydrogenation reactions are 100% atom economical. acs.org
5. Safer SolventsReplacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. thepharmajournal.comDirect amidation of lactic acid under solvent-free conditions. researchgate.net
7. Use of Renewable FeedstocksUsing starting materials derived from renewable sources like biomass.Lactic acid, derivable from biomass, used as a starting material. researchgate.net
9. CatalysisEmploying recyclable heterogeneous or homogeneous catalysts to improve efficiency and reduce waste.Use of reusable chromium catalysts for N-formylation. researchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Studies of N Hydroxyformamide

Electrophilic and Nucleophilic Characteristics of the N-Hydroxyformamide Functional Group

The this compound functional group, a type of hydroxamic acid, possesses both electrophilic and nucleophilic characteristics, allowing it to participate in a variety of chemical reactions. Its reactivity is a consequence of the electronic properties of the atoms and functional groups present in its structure.

The nucleophilicity of this compound is primarily attributed to the lone pairs of electrons on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) moiety. The nitrogen atom, being less electronegative than the oxygen atom, is generally the more nucleophilic center. This nucleophilicity is evident in reactions such as acylation, where the this compound can attack an acylating agent to form an N-acyloxyformamide. The reactivity of the nucleophilic center can be influenced by the steric and electronic nature of the substituents attached to the formyl group and the nitrogen atom.

Conversely, the electrophilic character of this compound is centered at the carbonyl carbon. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. This electrophilicity is a general feature of carbonyl compounds and allows for a range of addition and substitution reactions. The hydroxyl group attached to the nitrogen can also influence the electrophilicity of the carbonyl carbon through inductive and resonance effects.

The dual reactivity of the this compound functional group is summarized in the table below:

Reactive CenterCharacterTypical Reactions
Nitrogen AtomNucleophilicAcylation, Alkylation
Hydroxyl OxygenNucleophilicO-Alkylation, O-Acylation
Carbonyl CarbonElectrophilicNucleophilic Addition, Nucleophilic Acyl Substitution

This ambident reactivity makes this compound and its derivatives versatile building blocks in organic synthesis.

Radical Processes and Hydrogen Atom Transfer Reactions Involving this compound Species

This compound and its derivatives can participate in radical processes, primarily through the homolytic cleavage of the N-O or O-H bonds. The N-O bond in N-hydroxy compounds is relatively weak and can be cleaved under thermal or photochemical conditions to generate an N-centered radical and a hydroxyl radical. Similarly, the O-H bond can undergo homolysis, particularly in the presence of a radical initiator, to produce an aminoxyl radical.

A significant aspect of the radical chemistry of this compound is its potential to act as a hydrogen atom transfer (HAT) agent. In a HAT reaction, a hydrogen atom is transferred from a donor molecule to an acceptor molecule in a concerted process involving the transfer of a proton and an electron. This compound can donate a hydrogen atom from its hydroxyl group to a radical species, thereby quenching the radical and generating a resonance-stabilized aminoxyl radical.

The general scheme for hydrogen atom transfer from this compound is as follows:

R• + H-C(=O)N(H)-OH → R-H + H-C(=O)N(H)-O•

The efficiency of this compound as a HAT agent is influenced by the bond dissociation enthalpy (BDE) of its O-H bond. A lower BDE facilitates the hydrogen atom donation. The resulting aminoxyl radical is stabilized by resonance delocalization of the unpaired electron between the nitrogen and oxygen atoms.

These radical processes are important in various chemical transformations, including controlled radical polymerization, oxidation reactions, and the synthesis of complex organic molecules. The ability of this compound to generate and react with radical species underscores its utility in radical-mediated synthesis.

Intramolecular Rearrangements and Cyclization Reactions of this compound Derivatives

This compound derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds through intramolecular rearrangements and cyclization reactions. These reactions often involve the nucleophilic nitrogen or oxygen of the this compound moiety attacking an electrophilic center within the same molecule.

One common type of reaction is the intramolecular nucleophilic substitution, where the hydroxylamine nitrogen or oxygen acts as a nucleophile to displace a leaving group, leading to the formation of a cyclic product. The size of the resulting ring is dependent on the length of the tether connecting the this compound group and the electrophilic center. This strategy has been employed to synthesize various N-heterocycles, including piperidines and pyrrolidines. wikipedia.org

Another important class of reactions is intramolecular cyclization onto a carbonyl group or an activated double bond. For instance, the intramolecular addition of the N-hydroxy group to a nitrile can lead to the formation of cyclic N-hydroxy-imidates. Similarly, Michael addition of the hydroxylamine nitrogen to an α,β-unsaturated carbonyl system can afford five- or six-membered heterocyclic rings.

A notable rearrangement reaction of hydroxamic acid derivatives is the Lossen rearrangement, which involves the conversion of an O-acyl hydroxamic acid to an isocyanate. While this is an intermolecular reaction in its classic form, intramolecular variants can be designed to produce cyclic products.

The following table provides examples of heterocyclic systems synthesized from this compound derivatives:

Reactant TypeReaction TypeProduct Heterocycle
This compound with a distal leaving groupIntramolecular Nucleophilic SubstitutionPiperidine, Pyrrolidine
This compound with an internal nitrileIntramolecular AdditionCyclic N-hydroxy-imidate
This compound with an α,β-unsaturated systemIntramolecular Michael AdditionSubstituted Pyrrolidine/Piperidine
O-Acyl-N-hydroxyformamide derivativeIntramolecular Lossen-type RearrangementCyclic Carbamic Acid Derivatives

These intramolecular reactions provide efficient routes to complex cyclic structures that are often found in biologically active molecules.

Oxidation-Reduction Pathways and Condensation Chemistry of this compound

The this compound functional group can undergo both oxidation and reduction reactions, leading to a variety of products. The specific outcome of these reactions depends on the reagents and conditions employed.

Oxidation Pathways:

One-electron oxidation of this compound can generate a transient nitroxide radical. researchgate.net This radical species can then undergo further reactions, such as dimerization or disproportionation. Under certain oxidative conditions, hydroxamic acids can be oxidized to acylnitroso intermediates, which are highly reactive and can participate in cycloaddition reactions. The oxidation of hydroxamic acids can also lead to the release of nitroxyl (HNO) or nitric oxide (NO), which are important signaling molecules in biological systems. researchgate.net The electrochemical oxidation of related formamides has also been studied, often proceeding through indirect oxidation by electrochemically generated reactive species. nih.govrsc.org

Reduction Pathways:

The reduction of the this compound group can lead to the corresponding formamide (B127407). This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation or the use of metal hydrides can effect this reduction. The reduction of the carbonyl group to a methylene group is also possible under stronger reducing conditions, which would yield an N-hydroxymethylamine derivative. The reduction of related amine N-oxides has been achieved with reagents like diboron compounds, suggesting a potential route for the deoxygenation of the N-hydroxy group. nih.gov

Condensation Chemistry:

Condensation reactions are a key feature of this compound chemistry, involving the reaction of the this compound with another molecule to form a larger molecule, typically with the elimination of a small molecule like water. wikipedia.orgtaylorandfrancis.com A prominent example is the reaction with aldehydes or ketones to form nitrones. This reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.

This compound can also participate in condensation reactions with carboxylic acids or their derivatives to form O-acyl derivatives. Furthermore, a decarboxylative condensation reaction between hydroxylamines and α-ketoacids has been reported to form amides. nih.gov

A summary of these pathways is presented below:

Reaction TypeReagents/ConditionsProduct(s)
OxidationOne-electron oxidants (e.g., radicals)Nitroxide radical, Acylnitroso intermediate, HNO/NO
ReductionCatalytic hydrogenation, Metal hydridesFormamide, N-Hydroxymethylamine
CondensationAldehydes/KetonesNitrones
CondensationCarboxylic acids/derivativesO-Acyl-N-hydroxyformamides

Chelation and Ligand Properties of the this compound Moiety in Coordination Chemistry Research

The this compound moiety, as a member of the hydroxamic acid class of compounds, exhibits significant chelating properties and is an important ligand in coordination chemistry. wikipedia.org Hydroxamic acids are known to form stable complexes with a wide range of metal ions, with a particularly high affinity for hard metal ions like Fe(III), Al(III), and Ga(III). wordpress.com

Chelation typically occurs through the deprotonation of the hydroxyl group, forming a hydroxamate anion. This anion then acts as a bidentate ligand, coordinating to the metal center through both the carbonyl oxygen and the deprotonated hydroxyl oxygen. This forms a stable five-membered chelate ring. researchgate.net The general structure of a metal-hydroxamate complex involves this O,O-coordination mode. scientificeminencegroup.com

The binding affinity of this compound to metal ions is influenced by factors such as the pH of the solution, the nature of the metal ion, and the presence of other coordinating groups in the molecule. The formation of these metal complexes is often accompanied by a distinct color change, a property that is utilized in analytical chemistry for the detection and quantification of metal ions.

The coordination chemistry of hydroxamic acids is of great interest due to its relevance in biological systems. For instance, siderophores, which are iron-chelating compounds produced by microorganisms to scavenge iron from the environment, often contain hydroxamic acid functional groups. wikipedia.org This has inspired the design of synthetic hydroxamic acid-based ligands for various applications, including the treatment of iron overload diseases and as inhibitors of metalloenzymes. researchgate.netacs.org In the context of enzyme inhibition, the this compound group can act as a zinc-binding group in metalloprotease inhibitors. nih.govfrontiersin.org

The key features of this compound as a ligand are summarized below:

PropertyDescription
Coordination Mode Primarily bidentate O,O-chelation after deprotonation. researchgate.netscientificeminencegroup.com
Metal Ion Affinity High affinity for hard metal ions, especially Fe(III). wordpress.com
Chelate Ring Size Forms a stable five-membered ring with the metal ion.
Biological Relevance Mimics the iron-chelating function of siderophores and can inhibit metalloenzymes. wikipedia.orgresearchgate.net
Analytical Applications Colorimetric detection of metal ions due to complex formation.

Theoretical and Computational Chemistry of N Hydroxyformamide

Quantum Mechanical Investigations of N-Hydroxyformamide Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding of this compound. Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, provides a detailed picture of the electron distribution and bonding within the molecule. pressbooks.pubwiley-vch.de

More advanced ab initio calculations, such as those at the 6-31G* level, have been used to study phenomena like the migration of the hydroxy group in related N,N-bisheteroatom-substituted amides, providing insights into the electronic rearrangements that govern such reactions. rsc.org These computational methods allow for a quantitative analysis of the electronic structure, which is essential for understanding the molecule's reactivity and properties.

Conformational Analysis and Tautomeric Equilibria of this compound via Computational Methods

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is crucial for understanding its biological activity. numberanalytics.com Computational methods, including molecular mechanics (MM), quantum mechanics (QM), and molecular dynamics (MD) simulations, are powerful tools for investigating the conformations of molecules like this compound. numberanalytics.comtaltech.ee

Tautomerism, the equilibrium between two or more interconverting structural isomers, is another important aspect of this compound's chemistry. Computational studies can predict the relative stabilities of different tautomers. For instance, in a study of adenine (B156593) radicals, the relative free energies of different tautomers were calculated to determine the most stable form in solution. researchgate.net Similar computational approaches can be applied to this compound to understand its tautomeric preferences. Ab initio calculations have been used to investigate various isomers of the general formula [C,H2,N,O2], which includes this compound and its potential tautomers. acs.org

Molecular Dynamics Simulations and Intermolecular Interactions of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their movement and interactions over time. ed.ac.uk These simulations are particularly valuable for understanding how this compound-containing molecules interact with their environment, such as solvent molecules or biological macromolecules.

A key aspect of these interactions is hydrogen bonding. This compound has both hydrogen bond donor (the N-H and O-H groups) and acceptor (the carbonyl oxygen and hydroxyl oxygen) sites. nih.govnih.gov Computational methods like Density Functional Theory (DFT) can be used to calculate the strength and geometry of these hydrogen bonds. preprints.orgconicet.gov.ar For example, studies on related amide systems have used DFT to analyze both intramolecular and intermolecular hydrogen bonds, revealing their importance in stabilizing specific conformations and forming supramolecular structures. mdpi.com

In the context of drug design, MD simulations can be used to study the binding of this compound-based inhibitors to their target enzymes. dokumen.pubresearchgate.net These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and specificity. frontiersin.orgnih.gov

Computational Elucidation of this compound Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. numberanalytics.comamazonaws.com By mapping the potential energy surface of a reaction, computational methods can identify intermediates and, crucially, the transition states that connect them. taltech.ee

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. umn.edunumberanalytics.comjohnhogan.infowikipedia.org Computational methods, such as DFT and ab initio calculations, can be used to determine the structures and energies of these high-energy species. numberanalytics.com

For example, a computational study on the reaction of CH2OH with NO identified a new reaction pathway leading to the formation of this compound. researchgate.netuhmreactiondynamics.org Another study used AM1 molecular orbital calculations to investigate the concerted nature of rearrangements in N,N-bisheteroatom-substituted amides, a class of compounds related to this compound. rsc.org These calculations predicted favorable transition states and provided insights into the electronic factors driving the reaction. rsc.org

Structure-Based Design Principles for this compound-Containing Molecules Guided by Computational Docking and Ligand Efficiency Studies

The this compound group is a key component in the design of various enzyme inhibitors. ontosight.aiontosight.airesearchgate.net Computational methods, particularly molecular docking, play a central role in the structure-based design of these inhibitors. scholarsresearchlibrary.compraiseworthyprize.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the evaluation of potential drug candidates before they are synthesized. scholarsresearchlibrary.comresearchgate.net For instance, this compound-based inhibitors have been designed to target enzymes like TNF-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs). researchgate.netacs.org Docking studies with these inhibitors have helped to understand their binding modes and to rationalize their structure-activity relationships (SAR). researchgate.net

The this compound group often acts as a zinc-binding group in metalloenzyme inhibitors. researchgate.netnih.gov In the development of inhibitors for LpxC, a bacterial metalloenzyme, the this compound group was chosen as a replacement for the potentially toxic hydroxamic acid group. researchgate.netfrontiersin.orgnih.govnih.gov Computational docking and molecular dynamics simulations were used to show that the carbonyl group of the this compound binds to the catalytic zinc ion in the enzyme's active site. frontiersin.orgnih.gov These computational insights, combined with experimental data, guide the optimization of inhibitor scaffolds to improve potency and pharmacological properties. researchgate.netnih.gov

Table of Computed Properties for this compound

Property Value Reference
Molecular Weight 61.04 g/mol nih.gov
Hydrogen Bond Donor Count 2 nih.govnih.gov
Hydrogen Bond Acceptor Count 2 nih.govnih.gov

Interactive Data Table: this compound-Containing Enzyme Inhibitors and their Computational Analysis

Compound Name Target Enzyme Computational Method(s) Used Key Finding
GSK1322322 Peptide Deformylase Molecular Docking Elucidation of binding mode and affinity. scholarsresearchlibrary.comresearchgate.net
This compound-based stromelysin inhibitors Stromelysin (MMP-3) Molecular Docking, Molecular Dynamics Understanding inhibitor-enzyme interactions. dokumen.pub
This compound-based LpxC inhibitors LpxC Molecular Docking, Molecular Dynamics Identification of the this compound as a zinc-binding group and rationalization of SAR. researchgate.netfrontiersin.orgnih.govnih.gov
This compound peptidomimetics TACE/MMPs Molecular Docking Rationalization of broad-spectrum activity. researchgate.netnih.gov
This compound TACE inhibitors TACE Homology Modeling Design of inhibitors with improved properties. acs.org

Table of Mentioned Compounds

Compound Name
This compound
N-methylacetamide
N,N'-diethyloxamide
N-(1-Benzo[b]thiophen-2-yl-ethyl)-N-hydroxy-formamide
N-((R)-2-((S)-2-(1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carbonyl)pentyl)-N-hydroxyformamide
N-[(2R)-2-{[(2S)-2-(1,3-benzoxazol-2-yl)pyrrolidin-1-yl]carbonyl}hexyl]-N-hydroxyformamide
GSK1322322
VRC3375
VRC 4307
6b (CID 11572551)
CHIR-090
YSL-109
GW 3333
GLPG1972
Actinonin thioprolinol analogue
N-amino-N-hydroxyformamide
Adenine
Methyl nitrite (B80452)
Nitromethane

Advanced Spectroscopic and Structural Elucidation Methodologies in N Hydroxyformamide Research

Application of Nuclear Magnetic Resonance Spectroscopy for N-Hydroxyformamide Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and dynamics of organic molecules. For this compound and its derivatives, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the presence of specific functional groups. Techniques such as proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used for initial structural assignment, identifying characteristic chemical shifts and coupling patterns. Two-dimensional NMR techniques, like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing unambiguous structural assignments, especially for more complex derivatives or when investigating tautomeric forms.

Beyond static structural determination, NMR is instrumental in probing the dynamic aspects of this compound. This includes studying conformational preferences, such as rotation around bonds, and investigating tautomeric equilibria, which can significantly influence the molecule's reactivity and binding properties researchgate.net. For instance, the tautomerism of related compounds like 5-fluorouracil (B62378) has been effectively studied using NMR, providing insights into proton exchange and structural interconversions researchgate.net. While direct NMR studies detailing the dynamics of this compound itself are less frequently highlighted in the literature compared to its applications, the general principles of NMR are applicable to understanding its behavior in solution and its interactions with other molecules.

Mass Spectrometry Techniques for this compound Characterization and Mechanistic Analysis

Mass Spectrometry (MS) is a cornerstone technique for the characterization of this compound, providing precise molecular weight information and insights into fragmentation patterns that aid in structural elucidation researchgate.netresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netijper.org. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to analyze this compound-containing compounds, including metabolites or reaction products acs.orgijper.org.

Furthermore, MS techniques are crucial for mechanistic analysis. Neutralization-Reionization Mass Spectrometry (NRMS), for example, has been utilized to generate and study transient, highly reactive species, including radicals derived from this compound, offering valuable data on reaction pathways and intermediate structures researchgate.netresearchgate.net. Fragmentation studies in MS can reveal how this compound moieties break down under specific conditions, providing clues about their stability and reactivity in complex chemical environments or biological processes. The ability of MS to identify and quantify compounds in complex mixtures also makes it invaluable for pharmacokinetic studies and for understanding drug metabolism ijper.org.

X-ray Crystallography of this compound Co-complexes for Elucidating Binding Modes and Conformational Preferences

X-ray crystallography stands out as a powerful method for providing atomic-level resolution of this compound in complex with its target proteins, most notably the enzyme LpxC researchgate.netrcsb.orgnih.gov. By determining the three-dimensional structure of these co-complexes, researchers can precisely map the binding modes of NHF-containing inhibitors. These studies reveal critical interactions, such as the chelation of the active site zinc ion by the this compound group, and identify specific hydrogen bonding networks and van der Waals contacts that contribute to binding affinity and selectivity rcsb.orgnih.gov.

For example, crystal structures of Pseudomonas aeruginosa LpxC in complex with this compound inhibitors have been determined with high resolution (e.g., 1.90 Å) rcsb.org. These analyses have elucidated how the NHF moiety interacts with key residues in the enzyme's active site, providing a structural basis for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors researchgate.netrcsb.orgnih.gov. The conformational preferences of the inhibitor, including the orientation of the NHF group and its surrounding scaffold, are also revealed, offering insights into how to optimize interactions within the binding pocket.

PDB IDTarget ProteinResolution (Å)YearKey Findings Related to NHF Binding
7K9AP. aeruginosa LpxCNot specified2020NHF inhibitor chelates Zn²⁺ ion.
7K99P. aeruginosa LpxC1.902020NHF inhibitor chelates Zn²⁺ ion; details binding pattern.
5UPGP. aeruginosa LpxCNot specifiedN.D.NHF-containing inhibitor (PF5081090) chelates Zn²⁺ and forms H-bonds.

Vibrational Spectroscopy (IR, Raman) for Probing this compound Functional Group Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable insights into the functional groups and intermolecular interactions of this compound. IR spectroscopy is particularly useful for identifying characteristic absorption bands associated with the N-H, O-H, and C=O stretching and bending modes of the this compound moiety researchgate.netscience.govscience.govresearchgate.netresearchgate.net. Changes in these vibrational frequencies upon binding to a target or in the presence of other molecules can indicate alterations in the electronic environment of these functional groups.

Raman spectroscopy, often used in conjunction with IR, can also probe these functional groups and is sensitive to changes in molecular symmetry and hydrogen bonding. Studies on related compounds, such as 5-fluorouracil, have demonstrated the utility of both IR and Raman spectroscopy in investigating tautomeric equilibria and hydrogen bonding networks researchgate.net. For this compound, these techniques can provide evidence for the formation of hydrogen bonds involving the hydroxyl and amide groups, which are critical for its interaction with biological targets or its self-assembly in solution. While specific IR/Raman data for this compound itself are not extensively detailed in the provided search results, the general application of these methods for functional group analysis and hydrogen bonding studies is well-established.

Chiroptical Spectroscopic Methods for Absolute Configuration Determination of Chiral this compound Derivatives

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute stereochemistry of chiral molecules. While this compound itself is achiral, many of its derivatives and the molecules that incorporate the NHF moiety as a warhead can possess chiral centers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their stereochemistry and conformational preferences researchgate.netscience.gov.

In the context of this compound research, CD spectroscopy can be applied to chiral NHF-containing inhibitors to confirm the absolute configuration of synthesized compounds or to study conformational changes induced upon binding to a protein target. For example, CD studies have been used to reveal changes in the secondary structure of proteins upon inhibitor binding researchgate.net. Although direct examples of CD being used to determine the absolute configuration of chiral this compound derivatives are not explicitly detailed in the provided search results, the technique is standard for such purposes in medicinal chemistry. If a chiral derivative of this compound is synthesized, CD spectroscopy would be the method of choice for assigning its absolute configuration, complementing other structural elucidation techniques.

Compound List:

this compound (NHF)

CHIR-090

ABT-770 [(S)-N-[1-[[4'-trifluoromethoxy-[1,1'-biphenyl]-4-yl]oxy]methyl-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)ethyl]-N-hydroxyformamide]

N-[5-[(3S,6R,9S)-3-butan-2-yl-6-[(4-methoxyphenyl)methyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.4.0]hexadecan-9-yl]pentyl]-N-hydroxyformamide

N-[5-[(3S,6R,9S,12R)-3-[(2R)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.4.0]hexadecan-9-yl]pentyl]-N-hydroxyacetamide

PF5081090 (Compound 1)

PT805

TP0586532

ACHN-975

L-161,240

BB-78485

Entasis (compound 19)

Novartis Compound 1(+/−)

Novartis compound 13f

GW 3333, GW-005, GW-022

Belinostat

Metolachlor (MC)

5-fluorouracil (5-FU)

Hydantoins

Phenytoin

Novaluron

Methyl nitrite (B80452)

Nitromethane

Acrylamide

Phenylmethyl (trans)-3-hydroxy-4-methyl-1-pyrrolidinecarboxylate

Phenylmethyl (cis)-3-methyl-4-{[(4-nitrophenyl)carbonyl]oxy}-1-pyrrolidinecarboxylate

(2R)-2-(Cyclopentylmethyl)-3-(2-{5-fluoro-6-[(9aS)-hexahydropyrazino[2,1-c] researchgate.netmdpi.comoxazin-8(1H)-yl]-2-methyl-4-pyrimidinyl}hydrazino)-3-oxopropyl]hydroxyformamide

(2R)-2-(Cyclopentylmethyl)-3-(2-{2-ethyl-5-fluoro-6-[(3R)-3-hydroxy-1-pyrrolidinyl]-4-pyrimidinyl}hydrazino)-3-oxopropyl]-N-hydroxyformamide

(2R)-2-(Cyclopentylmethyl)-3-{2-[6-(cyclopropylamino)-2-ethyl-5-fluoro-4-pyrimidinyl]hydrazino}-3-oxopropyl]-N-hydroxyformamide

N Hydroxyformamide in Enzyme Inhibition Research: Mechanistic and Structure Activity Relationship Sar Studies

N-Hydroxyformamide as a Metal-Binding Group in Metalloenzyme Inhibitor Design

The this compound group serves as a key metal-binding group, or "warhead," in the design of inhibitors for a variety of metalloenzymes. researchgate.net This functional group is considered a bioisostere of the more commonly used hydroxamic acid, but with potentially different physicochemical and pharmacokinetic properties. ox.ac.uk Its utility has been demonstrated in the development of potent inhibitors for enzymes such as UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), matrix metalloproteinases (MMPs), TNF-alpha converting enzyme (TACE), and peptide deformylase (PDF). researchgate.netsrce.hr

Mechanistic Studies on this compound-Based LpxC Inhibitors: Zinc Chelation and Enzyme Inhibition Mechanism

LpxC is a crucial zinc-dependent metalloamidase in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria. googleapis.com This makes it a prime target for the development of novel antibiotics. Inhibitors containing a hydroxamate moiety have been extensively studied for their potent LpxC inhibition, which is achieved through chelation of the active site Zn²⁺ ion. googleapis.com

In an effort to improve upon the safety profiles of hydroxamate-based inhibitors, researchers have turned to this compound as an alternative zinc-binding group. Mechanistic studies, including X-ray crystallography, have confirmed that the this compound group directly interacts with the catalytic zinc ion in the LpxC active site. dokumen.pub For instance, the co-crystal structure of an this compound inhibitor with P. aeruginosa LpxC revealed an unexpected binding pattern where the carbonyl group of the this compound chelates the zinc ion. researchgate.netdokumen.pub This interaction is fundamental to the inhibitory activity of this class of compounds against LpxC from pathogens like E. coli and P. aeruginosa. dokumen.pub

Structure-Activity Relationship Investigations of this compound-Containing Matrix Metalloproteinase (MMP) and TNF-alpha Converting Enzyme (TACE) Inhibitors

This compound has been successfully incorporated into inhibitors of MMPs and TACE, enzymes implicated in conditions like cancer, arthritis, and inflammation. researchgate.net Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and selectivity of these inhibitors.

For TACE, a member of the ADAM (a disintegrin and metalloproteinase) family, this compound-based inhibitors have shown potent activity. researchgate.net Research has explored how modifications to different parts of the inhibitor scaffold affect activity. For example, the P1' and P2' side chains of these inhibitors have been shown to correspond closely to the substrate, and their optimization is crucial for potent inhibition. researchgate.net Docking calculations have been employed to understand these interactions and guide the design of more effective inhibitors. researchgate.net

In the context of MMPs, this compound (also referred to as retrohydroxamate) has been used as a zinc-binding group in peptidomimetic inhibitors. researchgate.net SAR studies have revealed that the nature of the substituents at the alpha, P1', and P2' positions significantly influences the inhibitory profile and selectivity against different MMPs, such as MMP-1, MMP-2, and MMP-9. researchgate.net For instance, the hydrophobicity and steric bulk of the N-arylsulfonyl group in a series of hydroxamate-based MMP-2 inhibitors were found to be critical for modulating inhibitory activity. ebi.ac.uk

Enzyme Target Key SAR Findings Reference
TACEP1' and P2' side chains mimic substrate interactions. researchgate.net
MMPsSubstituents at alpha, P1', and P2' positions determine selectivity. researchgate.net
MMP-2Steric and hydrophobic properties of N-arylsulfonyl group are critical. ebi.ac.uk

Exploration of this compound in the Inhibition of Other Metalloenzymes (e.g., Peptide Deformylase)

The application of the this compound group extends beyond LpxC, MMPs, and TACE to other metalloenzymes like peptide deformylase (PDF). PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides, making it an attractive antibacterial target. srce.hr

This compound has been utilized as a bioisosteric replacement for the hydroxamate group in PDF inhibitors to create more hydrolytically stable compounds. ox.ac.uk One such inhibitor, GSK1322322 (Lanopepden), incorporates an this compound moiety and has demonstrated potent antibacterial activity against a range of pathogens, including drug-resistant strains. srce.hrevotec.com

Rational Design and Targeted Structural Modifications of this compound Inhibitors for Enhanced Enzyme Affinity and Selectivity

The rational design of this compound inhibitors leverages structural information from techniques like X-ray crystallography and computational modeling to guide targeted modifications. acs.orgnih.gov The goal is to enhance binding affinity for the target enzyme while improving selectivity over other related enzymes to minimize off-target effects. nih.gov

Similarly, for ADAMTS-4 (aggrecanase-1), another metalloproteinase involved in osteoarthritis, screening of compounds previously developed as MMP-13 inhibitors led to the identification of this compound-based leads. nih.gov Understanding the binding mode through a structural surrogate (ADAMTS-1) allowed for the discovery of potent and highly selective inhibitors with improved metabolic clearance. nih.govnih.gov

Biochemical and Biophysical Characterization of this compound-Enzyme Interactions

A variety of biochemical and biophysical techniques are employed to characterize the interaction between this compound inhibitors and their target enzymes. These methods provide crucial information on binding affinity, kinetics, thermodynamics, and the precise molecular interactions.

Biochemical Assays:

In vitro enzyme inhibition assays are fundamental for determining the potency of inhibitors. These assays often utilize fluorogenic or colorimetric substrates to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor, allowing for the calculation of IC₅₀ values. researchgate.net

Cell-based assays , such as the inhibition of TNF-α release from stimulated mononuclear cells, provide a more physiologically relevant measure of an inhibitor's efficacy. acs.org

Scintillation Proximity Assays (SPA) have been used to measure TACE activity using a biotinylated peptide substrate. researchgate.net

Biophysical Methods:

X-ray Crystallography provides high-resolution structural information on how the this compound inhibitor binds to the active site of the enzyme, revealing key interactions with the metal ion and surrounding amino acid residues. ebi.ac.uknih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). tainstruments.com This label-free method provides a complete thermodynamic profile of the inhibitor-enzyme interaction in a single experiment. nuvisan.com

Surface Plasmon Resonance (SPR) is a real-time, label-free method for studying the kinetics of binding, providing data on the association (k_on) and dissociation (k_off) rate constants. ox.ac.ukresearchgate.net

Molecular Dynamics (MD) Simulations are computational methods used to study the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the stability of the interaction. nih.gov

Bioisosteric Replacements and Their Impact on this compound-Mediated Enzyme Inhibition

Bioisosterism is a strategy in medicinal chemistry used to modify lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. frontiersin.org

The this compound group itself is often considered a bioisosteric replacement for the more common hydroxamic acid zinc-binding group. ox.ac.uk This substitution can lead to compounds with altered properties, such as increased hydrolytic stability. ox.ac.uk

Role of N Hydroxyformamide in Organic Synthesis Methodology Development

N-Hydroxyformamide as a Key Intermediate for the Synthesis of Diverse Organic Compound Classes

While direct applications of this compound as a starting material in well-known named reactions for heterocycle synthesis are not extensively documented, its structural motif is central to several classes of bioactive compounds and can be a key precursor for various molecular scaffolds. The inherent reactivity of the hydroxylamine (B1172632) and formamide (B127407) groups allows for its theoretical application in the synthesis of various heterocycles, a cornerstone of medicinal chemistry.

For instance, the fundamental reaction for the synthesis of isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com In this process, the amine of hydroxylamine typically forms an imine with one carbonyl, followed by an attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole (B147169) ring. youtube.com Given that this compound is an N-substituted hydroxylamine, its participation in similar cyclization reactions is plausible, potentially leading to N-acyl isoxazoline (B3343090) or isoxazole derivatives.

Similarly, the synthesis of 1,2,4-oxadiazoles often proceeds through the cyclization of O-acylamidoximes, which can be formed from N-hydroxy-carboximidamides. nih.gov this compound can be considered a foundational block for building more complex amidoximes that serve as precursors to these important heterocyclic systems.

A significant area where the this compound scaffold is a key intermediate is in the development of metalloprotease inhibitors. Research has shown that This compound peptidomimetics are potent inhibitors of enzymes like TNF-α converting enzyme (TACE) and matrix metalloproteases (MMPs). In these structures, the this compound moiety serves as a critical zinc-binding group within the active site of the enzyme.

The table below summarizes heterocyclic systems that are synthesized from precursors structurally related to this compound, suggesting its potential as a key intermediate.

Heterocyclic ClassTypical Precursors Related to this compoundSynthetic Reaction Type
IsoxazolesHydroxylamine, 1,3-Dicarbonyl compoundsCondensation, Cyclization
1,2,4-OxadiazolesN-hydroxy-carboximidamides, Acyl chloridesAcylation, Cyclization
DihydropyrimidinonesUrea (B33335), Aldehydes, β-KetoestersBiginelli Reaction (Multicomponent)
DihydropyridinesAmmonia (B1221849), Aldehydes, β-KetoestersHantzsch Synthesis (Multicomponent)

While the Biginelli and Hantzsch reactions typically use urea and ammonia, respectively, the exploration of this compound or its derivatives as novel components in these multicomponent reactions could lead to new classes of heterocyclic compounds. wikipedia.orgalfa-chemistry.comchemtube3d.comwikipedia.orgorganic-chemistry.org

Utilization of this compound Derivatives as Novel Reagents in Stereoselective and Chemoselective Transformations

The development of chiral ligands and catalysts is paramount for asymmetric synthesis. The class of compounds to which this compound belongs, hydroxamic acids, has shown significant promise in this area. Chiral hydroxamic acid derivatives can act as highly effective ligands in a variety of metal-catalyzed stereoselective reactions.

Although specific examples detailing the use of chiral this compound derivatives are not prevalent, the broader class of chiral N-hydroxyimides and other hydroxamic acids have been investigated as potential catalysts for asymmetric oxidations. researchgate.net The ability of the hydroxamate group to coordinate with metal centers, combined with a chiral backbone, allows for the creation of a chiral environment around the metal, thus inducing enantioselectivity in the transformation of a prochiral substrate.

The general utility of chiral ligands in asymmetric catalysis is well-established, with various structural motifs being employed to control enantioselectivity in reactions such as hydrogenations, cyclopropanations, and conjugate additions. nih.govazolifesciences.com The potential for developing novel chiral catalysts based on the this compound scaffold remains an area ripe for exploration. The synthesis of axially chiral N-hydroxyimides, for example, points toward the potential for creating new classes of catalysts for asymmetric reactions. researchgate.net

The development of such reagents would involve synthesizing derivatives of this compound where a chiral center or an element of axial chirality is introduced. These novel reagents could then be applied in key stereoselective transformations, as outlined in the table below.

Type of Asymmetric TransformationPotential Role of Chiral this compound Derivatives
Asymmetric OxidationAs chiral ligands for metal catalysts (e.g., Vanadium, Titanium) in epoxidations or sulfoxidations.
Asymmetric C-C Bond FormationAs chiral ligands for Lewis acids in Diels-Alder, aldol, or Michael reactions.
Asymmetric HydrogenationAs components of chiral ligands for transition metals like Rhodium or Iridium.

The design and synthesis of such novel chiral catalysts derived from this compound could provide new tools for organic chemists to access enantiomerically pure compounds, which are of critical importance in the pharmaceutical industry. azolifesciences.com

Integration of this compound Chemistry into Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and aligns with the principles of green chemistry. While the direct participation of this compound in classical MCRs like the Biginelli or Hantzsch syntheses is not yet established, wikipedia.orgalfa-chemistry.comchemtube3d.comwikipedia.orgorganic-chemistry.orgnih.govnih.govnih.govnih.govbcrec.id the chemistry of related compounds suggests a strong potential for its integration.

A significant breakthrough has been the use of N-hydroxyimides as novel carboxylic acid isosteres in the Ugi four-component reaction (U-4CR) . The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. By replacing the carboxylic acid with an N-hydroxyimide, researchers have been able to synthesize α-hydrazino amides in a single step. This demonstrates that the N-hydroxy-acyl moiety can participate effectively in the complex reaction sequence of an MCR.

This finding opens the door for this compound to be explored as a novel component in Ugi-type and other MCRs. Its participation could lead to the synthesis of unique peptidomimetics and other scaffolds with potential biological activity.

Cascade reactions, which involve two or more sequential transformations in a single pot without the isolation of intermediates, are another area where this compound chemistry could be integrated. 20.210.105nih.govnih.gov The bifunctional nature of this compound could allow it to participate in an initial reaction, with the resulting intermediate undergoing a subsequent intramolecular cyclization or rearrangement. For example, an initial acylation or alkylation at the hydroxylamine nitrogen could be followed by a cyclization involving the formamide group.

The table below presents some prominent multicomponent reactions and speculates on the potential role of this compound or its derivatives.

Multicomponent ReactionStandard ComponentsPotential Role for this compound/Derivatives
Biginelli Reaction Aldehyde, β-Ketoester, UreaAs a novel urea component, potentially leading to N-hydroxy-dihydropyrimidinones.
Hantzsch Pyridine Synthesis Aldehyde, 2x β-Ketoester, AmmoniaAs a novel ammonia source, potentially yielding N-hydroxy-dihydropyridines.
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, IsocyanideAs a carboxylic acid isostere (analogous to N-hydroxyimides) to form novel peptidomimetics.
Passerini Reaction Aldehyde, Carboxylic Acid, IsocyanideAs a potential carboxylic acid component, leading to novel α-acyloxy amides.

The integration of this compound into these powerful synthetic strategies could significantly expand the chemical space accessible to medicinal and synthetic chemists.

Development of Protecting Group Strategies for the this compound Moiety in Complex Syntheses

In the synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical strategy. The this compound moiety contains a reactive N-hydroxy group that often requires protection to prevent unwanted side reactions during subsequent synthetic steps. The development of robust protecting group strategies is therefore essential for the broader application of this compound as a synthetic building block.

The hydroxyl group of this compound can be protected using strategies similar to those employed for alcohols. Common protecting groups for hydroxyl functionalities include silyl (B83357) ethers and benzyl (B1604629) ethers. harvard.eduorganic-chemistry.orggelest.commasterorganicchemistry.comorganic-chemistry.orggelest.com

Silyl Ethers: Trialkylsilyl groups are among the most common protecting groups for alcohols due to their ease of installation, stability under a wide range of conditions, and facile removal, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The steric bulk of the silyl group can be tuned to control its stability.

Benzyl Ethers: The benzyl group is another widely used protecting group for alcohols. It is stable to a variety of acidic and basic conditions and can be removed by hydrogenolysis, a method that is orthogonal to the removal of many other protecting groups.

A more specific protecting group for the N-hydroxy function has been demonstrated in the synthesis of N-(hydroxy)amide-containing pseudopeptides. In this context, the benzoyl group (Bz) was used to protect the hydroxylamine. The N-benzoyloxy derivative is stable to acylation conditions and the benzoyl group can be selectively removed under mild basic conditions, such as with ammonium (B1175870) hydroxide (B78521) in methanol (B129727), to reveal the free N-hydroxy amide.

The table below summarizes common protecting groups that are applicable to the this compound moiety.

Protecting GroupAbbreviationTypical Installation ReagentsTypical Deprotection Conditions
tert-ButyldimethylsilylTBSTBS-Cl, Imidazole, DMFTBAF, THF; or Acetic Acid
TriethylsilylTESTES-Cl, Imidazole, DMFTBAF, THF; or Mild Acid
BenzylBnBenzyl bromide (BnBr), NaHH₂, Pd/C (Hydrogenolysis)
BenzoylBzBenzoyl chloride (BzCl), PyridineMild base (e.g., NH₄OH/MeOH)

The choice of protecting group depends on the specific reaction sequence and the compatibility of its installation and removal conditions with other functional groups present in the molecule. The development of orthogonal protecting group strategies is crucial for the successful application of this compound in the total synthesis of complex natural products and pharmaceuticals.

Advanced Analytical Methodologies for N Hydroxyformamide Research

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation of N-Hydroxyformamide Derivatives in Research Contexts

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing the purity of synthesized this compound derivatives and for their isolation from reaction mixtures. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

HPLC is widely employed for the purification and purity assessment of this compound derivatives, especially those with moderate to low volatility or thermal instability. Reversed-phase HPLC, utilizing C18 or C8 stationary phases with mobile phases typically consisting of water-acetonitrile or water-methanol gradients, is commonly used epo.orggoogleapis.comgoogle.com.na. These methods allow for the separation of the target compound from starting materials, byproducts, and impurities. For instance, patents describe the isolation of this compound derivatives through flash chromatography on silica (B1680970) gel, often with step gradients of methanol (B129727) in ethyl acetate, to obtain compounds in substantially pure form epo.orggoogleapis.comgoogle.com.na. The detection of this compound derivatives in HPLC is often achieved using UV detectors, although the absence of strong chromophores in some derivatives may necessitate derivatization or the use of more sensitive detectors like Mass Spectrometry (MS) when coupled.

GC, often coupled with Mass Spectrometry (GC-MS), is suitable for volatile and thermally stable this compound derivatives or related compounds. GC-MS can be used for the detection and identification of compounds, offering insights into purity and structure googleapis.comtesisenred.net. However, the inherent polarity and potential for thermal decomposition of some this compound structures can limit the direct application of GC without prior derivatization.

Table 8.1.1: Common Chromatographic Applications for this compound Derivatives

TechniqueApplication in ResearchTypical Stationary PhaseTypical Mobile Phase (HPLC) / Carrier Gas (GC)Detection MethodsKey Findings/Use Cases
HPLC Purity AssessmentC18, C8, Silica GelWater/Acetonitrile, Water/Methanol gradientsUV-Vis, MSIsolation of novel derivatives, purity checks of synthesized compounds epo.orggoogleapis.comgoogle.com.naacs.org.
Isolation of DerivativesSilica GelHexane/Ethyl Acetate, Methanol/Ethyl AcetateN/A (for isolation)Purification of reaction products epo.orggoogleapis.comgoogle.com.na.
GC-MS Identification & PurityCapillary Columns (e.g., DB-5)Helium, NitrogenMSAnalysis of volatile derivatives or related compounds googleapis.comtesisenred.net.

Quantitative Analysis Methods (e.g., LC-MS/MS) for this compound in Complex Research Matrices

Quantitative analysis of this compound and its derivatives in complex research matrices, such as biological fluids or intricate reaction mixtures, often relies on highly sensitive and selective techniques like Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). These methods are critical for pharmacokinetic studies, metabolite identification, and monitoring reaction progress where analyte concentrations can be very low and matrix effects significant.

LC-MS/MS offers superior selectivity and sensitivity compared to standalone HPLC, primarily due to the tandem mass spectrometry capabilities that allow for targeted detection using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) ijpsjournal.comresearchgate.netmdpi.comnih.govnih.gov. In SRM/MRM, a specific precursor ion (e.g., the protonated molecule of this compound) is selected, and then fragmented into characteristic product ions, which are subsequently detected. This process significantly reduces background noise and matrix interference, enabling accurate quantification even at picogram or femtogram levels uu.nlveedalifesciences.com.

Sample preparation for LC-MS/MS typically involves extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix before chromatographic separation nih.govmpi.govt.nz. The choice of ionization source, commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is crucial and depends on the analyte's polarity and volatility ijpsjournal.commdpi.com. LC-MS/MS has been successfully applied to quantify various this compound-containing compounds, including drug candidates and their metabolites, in biological samples like plasma uu.nlnih.gov.

Table 8.2.1: LC-MS/MS Parameters for Quantitative Analysis of this compound and Related Compounds

Analyte Class/ExampleIonization ModePrecursor Ion (m/z)Product Ion(s) (m/z)Typical ApplicationLimit of Quantification (LOQ) ExampleReference
This compound derivatives (general)ESI+ or ESI-VariesVariesBioanalysis, metabolite quantificationSub-ng/mL to pg/mL uu.nlveedalifesciences.comnih.gov
ABT-518 (Anticancer drug)ESI+~500~200-400Plasma quantification10 ng/mL (in 100 µL plasma) uu.nl
Steroid Metabolites (e.g., Testosterone)ESI+VariesVariesSerum analysisQuantifiable over a wide range nih.gov
Acrylamide / HMFAPCI+72.0 / 127.072.0 / 109.0Food analysis~1.75 ng/g (HMF) mdpi.com

Hyphenated Techniques for Simultaneous Characterization and Mechanistic Monitoring of this compound Reactions

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopic or mass spectrometric detectors, are invaluable for simultaneously characterizing this compound derivatives and monitoring the mechanisms of their reactions. These advanced methods provide comprehensive data, enabling researchers to elucidate complex reaction pathways, identify transient intermediates, and understand degradation processes.

The coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) or Liquid Chromatography with Fourier-Transform Infrared (LC-FTIR) spectroscopy allows for the structural elucidation of separated components directly online numberanalytics.comnih.gov. LC-NMR is particularly powerful for determining the detailed structure of novel this compound derivatives, including stereochemistry, which might be challenging with MS alone. GC-MS, as mentioned, is a classic hyphenated technique used for identifying volatile compounds and their fragmentation patterns, aiding in reaction product identification googleapis.comtesisenred.net.

More sophisticated hyphenations, such as LC-MS-MS or LC-NMR-MS, further enhance analytical capabilities. LC-MS-MS provides both structural information (via fragmentation) and quantitative data, making it suitable for monitoring reaction kinetics and identifying low-level byproducts ijpsjournal.comresearchgate.net. Techniques like LC-MS/MS are essential for tracking the transformation of this compound during synthetic steps or its metabolic fate, offering insights into reaction mechanisms and stability researchgate.netuu.nlnih.gov. For example, studying the formation of specific cleavage products using LC-MS/MS can reveal details about enzyme-substrate interactions involving this compound-based inhibitors researchgate.net.

Emerging Research Frontiers and Future Directions for N Hydroxyformamide Chemistry

Innovations in Green and Sustainable Synthetic Routes to N-Hydroxyformamide

The push for environmentally responsible chemical manufacturing has spurred significant innovation in the synthesis of this compound and related hydroxamic acids. jddhs.comijsetpub.com Traditional synthetic methods often rely on hazardous reagents and generate substantial waste, prompting a shift towards greener alternatives. jddhs.comnih.gov Key areas of advancement include the adoption of biocatalysis, the use of renewable feedstocks, and the implementation of continuous flow chemistry. ijsetpub.commanchester.ac.ukpolimi.it

Biocatalysis: Enzymes are emerging as powerful tools for synthesizing complex organic compounds under mild conditions with high selectivity. ijsetpub.com Biocatalytic routes offer the potential to reduce energy consumption and utilize renewable starting materials, making them an attractive option for sustainable synthesis. ijsetpub.comeuropa.eu For instance, transketolase has been used in the synthesis of N-aryl hydroxamic acids, demonstrating the feasibility of enzymatic approaches. While specific examples for this compound are still developing, the broader success in related compounds points to a promising future for biocatalytic production.

Renewable Feedstocks: The use of biomass-derived materials is another critical strategy for greening the synthesis of this compound. ijsetpub.com Researchers are exploring pathways to convert components of lignocellulosic biomass, such as p-hydroxycinnamic acids, into valuable chemical building blocks. nih.govosti.gov This approach not only reduces reliance on fossil fuels but also aligns with the principles of a circular economy. nih.gov

Continuous Flow Chemistry: Flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. polimi.itthieme-connect.de This technique allows for precise control over reaction parameters, leading to improved yields and purity while minimizing waste. polimi.itorganic-chemistry.org The continuous synthesis of hydroxamic acids has been successfully demonstrated, showcasing the potential of this technology for the large-scale, sustainable production of this compound. organic-chemistry.org

Table 1: Comparison of Synthetic Routes for Hydroxamic Acids

Synthetic Route Key Advantages Challenges Representative Examples
Traditional Batch Synthesis Well-established proceduresUse of hazardous reagents, significant waste generation, potential for thermal runawaysAmide coupling with traditional reagents nih.gov
Biocatalysis High selectivity, mild reaction conditions, use of renewable feedstocksEnzyme stability and cost, substrate scope limitationsTransketolase-catalyzed synthesis of N-aryl hydroxamic acids
Renewable Feedstocks Reduced carbon footprint, utilization of waste biomassComplex conversion pathways, purification challengesSynthesis from biomass-derived p-hydroxybenzoate osti.gov
Continuous Flow Chemistry Enhanced safety, improved yield and purity, scalability, process intensificationInitial setup cost, potential for cloggingEfficient synthesis of Suberoylanilide Hydroxamic Acid (SAHA) organic-chemistry.org

Application of Machine Learning and AI in Predicting this compound Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of molecular properties and reactivity. While specific applications to this compound are still emerging, the broader trends in computational chemistry provide a clear roadmap for its future investigation.

ML models can be trained on large datasets of chemical information to predict various properties of this compound, such as its solubility, toxicity, and reaction kinetics. This predictive power can significantly accelerate the discovery of new applications and optimize existing processes. For example, AI can be used to screen virtual libraries of catalysts for the synthesis of this compound, identifying the most promising candidates for experimental validation.

Furthermore, ML algorithms can aid in the design of novel derivatives of this compound with tailored properties. By learning the relationship between molecular structure and activity, these models can suggest modifications to the this compound scaffold to enhance its performance in specific applications, such as catalysis or materials science. The ability to predict reaction outcomes and properties in silico will undoubtedly reduce the time and resources required for experimental work, fostering a more efficient and innovative research landscape.

Expansion of this compound Role in Catalysis and Materials Science Research

The unique chemical structure of this compound, featuring both a nucleophilic hydroxylamine (B1172632) group and an electrophilic carbonyl group, makes it a versatile building block in catalysis and materials science.

Catalysis: this compound and its derivatives have the potential to act as ligands for transition metal catalysts. The ability to coordinate with metal centers can influence the catalyst's activity, selectivity, and stability. Research is ongoing to explore the use of this compound-based ligands in a variety of catalytic transformations, including cross-coupling reactions and asymmetric synthesis. The development of chiral derivatives of related compounds has paved the way for their use as organocatalysts and ligands in asymmetric metal catalysis.

Materials Science: In materials science, this compound can be incorporated into polymers and other materials to impart specific functionalities. For example, its ability to form hydrogen bonds can be exploited to create self-healing materials or to modify the surface properties of nanoparticles. The development of bio-based functional polymers is a growing area of research, and this compound could serve as a valuable monomer or cross-linking agent in the synthesis of sustainable plastics and resins.

New Avenues for Mechanistic Investigation of this compound Interactions with Biological Systems

Understanding the detailed mechanisms by which this compound interacts with biological systems is crucial for its potential applications in medicine and biochemistry. Advanced analytical techniques are providing unprecedented insights into these interactions at the molecular level.

Researchers are employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify the specific cellular targets of this compound and to characterize the nature of their interactions. These studies can reveal how this compound influences metabolic pathways, enzyme activity, and other cellular processes. For instance, investigations into the biocatalytic hydroxylation of N-heterocycles are shedding light on the enzymatic pathways that can process similar functional groups.

Computational modeling, including molecular docking and molecular dynamics simulations, complements experimental approaches by providing a dynamic picture of how this compound binds to proteins and other biomolecules. These in silico methods can predict binding affinities and identify key residues involved in the interaction, guiding the design of more potent and selective derivatives.

Interdisciplinary Research Integrating this compound Chemistry with Bioengineering and Nanotechnology

The convergence of this compound chemistry with bioengineering and nanotechnology is creating exciting opportunities for the development of innovative technologies with a wide range of applications.

Bioengineering: In bioengineering, this compound can be used to modify the surface of biomaterials to improve their biocompatibility or to introduce specific functionalities. For example, it could be used to attach bioactive molecules to medical implants or to create scaffolds for tissue engineering that promote cell growth and differentiation. The enzymatic synthesis of functionalized polymers represents a key intersection of biocatalysis and materials science with significant bioengineering implications.

Nanotechnology: In the realm of nanotechnology, this compound can be employed as a capping agent to control the size and shape of nanoparticles during their synthesis. researchgate.net The functional groups of this compound can also be used to anchor nanoparticles to specific surfaces or to conjugate them with other molecules, such as drugs or imaging agents. The green synthesis of nanomaterials is a rapidly advancing field where the principles of sustainable chemistry are being applied to create novel nanoscale materials with reduced environmental impact. researchgate.net

The interdisciplinary nature of this research is fostering collaborations between chemists, biologists, materials scientists, and engineers, leading to the development of novel solutions for challenges in medicine, electronics, and environmental science.

Q & A

Q. What spectroscopic methods are recommended for characterizing N-Hydroxyformamide, and how do they address structural ambiguities?

this compound’s structure, particularly the configuration of its functional groups, can be resolved using nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1 \text{H}-NMR and 13C^{13}\text{C}-HSQC experiments in aqueous solutions (e.g., H2_2O/D2_2O, pH 4.3) enable precise assignment of proton and carbon signals. TOCSY and NOESY correlations further clarify spatial arrangements, distinguishing between Z- and E-configurations of the this compound moiety . These methods are critical for verifying synthetic products and avoiding mischaracterization in siderophore or enzyme inhibitor studies.

Q. What synthetic routes are commonly employed for this compound in academic research?

While direct synthesis methods are not detailed in the provided evidence, analogous strategies for hydroxylamine derivatives suggest condensation reactions between formamide derivatives and hydroxylamine under controlled pH and temperature. Reaction optimization (e.g., solvent choice, catalysis) is essential to minimize side products like over-oxidized species. Researchers should validate purity via chromatography and spectroscopic cross-checking .

Q. How does this compound function in metalloproteinase inhibition studies, and what experimental models are appropriate?

this compound derivatives act as chelating agents, binding metal ions in metalloproteinases (e.g., zinc-dependent enzymes). In vitro assays using recombinant enzymes and fluorogenic substrates are standard for initial activity screening. Researchers must control pH, ionic strength, and co-factor concentrations to avoid false positives. Comparative studies with known inhibitors (e.g., batimastat) and molecular docking simulations strengthen mechanistic claims .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be systematically resolved?

Discrepancies often arise from variability in assay conditions (e.g., enzyme source, substrate concentration) or incomplete characterization of compound stability. Researchers should:

  • Replicate studies under standardized protocols (e.g., ICH guidelines for enzyme assays) .
  • Conduct stability tests (e.g., HPLC monitoring under physiological conditions) to rule out degradation.
  • Apply meta-analyses to compare datasets across studies, identifying confounding variables like buffer composition .

Q. What advanced techniques are used to study the coordination chemistry of this compound in siderophores?

Extended X-ray absorption fine structure (EXAFS) spectroscopy and electron paramagnetic resonance (EPR) are employed to analyze metal-binding properties. For example, in Pseudomonas fluorescens siderophores, EXAFS reveals bond distances between Fe3+^{3+} and the this compound group, while EPR detects spin states. These data inform hypotheses about siderophore-mediated iron acquisition mechanisms .

Q. How should researchers design experiments to evaluate the selectivity of this compound-based inhibitors across metalloproteinase families?

  • Use panel assays: Test inhibitors against diverse metalloproteinases (e.g., MMPs, ADAMs) to assess cross-reactivity.
  • Employ isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters.
  • Validate selectivity in cellular models (e.g., siRNA knockdown of target enzymes) to confirm on-target effects .

Q. What analytical frameworks are recommended for interpreting contradictory data in this compound stability studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. For instance:

  • Feasibility : Verify if degradation studies used appropriate accelerants (e.g., light, heat) aligned with real-world storage conditions.
  • Novelty : Compare results against prior stability data for structurally similar compounds.
  • Ethical : Ensure degradation products are non-toxic (e.g., Ames test for mutagenicity) .

Methodological Considerations

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Document reaction conditions exhaustively (e.g., solvent purity, stirring rate, inert atmosphere use).
  • Share raw spectral data (e.g., NMR, IR) in supplementary materials for peer validation.
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

  • Non-linear regression models (e.g., Hill equation) to calculate IC50_{50} values.
  • Bootstrap resampling to estimate confidence intervals for small datasets.
  • ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives .

Data Presentation and Publication

Q. How should large datasets from this compound studies be managed in publications?

  • Include processed data (e.g., kinetic curves, spectral peaks) in the main text.
  • Archive raw data (e.g., NMR FIDs, chromatograms) in repositories like Zenodo or Figshare.
  • Use appendices for extensive tables (e.g., crystallographic coordinates, assay replicates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.